molecular formula C6H6ClF3N2 B3039364 2,4,6-Trifluorophenylhydrazine hydrochloride CAS No. 1024006-01-6

2,4,6-Trifluorophenylhydrazine hydrochloride

Cat. No. B3039364
CAS RN: 1024006-01-6
M. Wt: 198.57 g/mol
InChI Key: COCUDMGMBFXGAP-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylhydrazine hydrochloride is a chemical compound with the CAS Number: 1024006-01-6 . The IUPAC name for this compound is 1-(2,4,6-trifluorophenyl)hydrazine . It has a molecular weight of 198.57 g/mol .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trifluorophenylhydrazine hydrochloride is C6H6ClF3N2 . The InChI code for the compound is 1S/C6H5F3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.57 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Gas Chromatographic-Electron-Capture Detection

2,4,6-Trichlorophenylhydrazine (TCPH), closely related to 2,4,6-Trifluorophenylhydrazine hydrochloride, has been applied in the determination of atmospheric aldehydes and ketones using gas chromatography with electron-capture detection. This method avoids problems of thermal decomposition and complex procedures, making it effective for analyzing various carbonyls with high efficiency and low detection limits (Lehmpuhl & Birks, 1996).

Environmental Monitoring and Regulation

The chemical has been included in studies to gather occurrence data for unstable compounds listed in the USEPA Unregulated Contaminant Candidate List, indicating its relevance in environmental science for tracking and analyzing pollutants (Winslow et al., 2001).

Synthesis of Triazole Derivatives

It has been used in the synthesis of triazole derivatives, demonstrating its utility in organic chemistry for creating compounds with potential anti-lipase and anti-urease activities (Bekircan et al., 2014).

Analytical Chemistry

In analytical chemistry, it has been employed as a reagent for carbonyl compounds, enabling sensitive measurements of these compounds in various samples, such as oxidized fats (Johnson & Hammond, 1971).

Antimicrobial Textile Production

The compound has also been utilized in the synthesis of antimicrobial N-halamine precursors, linked to cellulose for producing antimicrobial textiles. This application demonstrates its potential in the field of material science and biocidal fabrics (Jiang et al., 2014).

Cancer Research

It has been included in research on the induction of adenocarcinomas in mice, contributing to cancer research and understanding the carcinogenic properties of certain chemicals (Thurnherr et al., 1973).

Pharmaceutical Research

In pharmaceutical research, the compound has been part of studies for synthesizing novel fluorinated pyridazinone derivatives, which could have potential as anticancer agents (Sowmya et al., 2013).

Environmental Toxicology

2,4,6-Trichlorophenol, similar to 2,4,6-Trifluorophenylhydrazine hydrochloride, has been studied for its environmental impact, especially concerning aquatic toxicity, indicating the compound's relevance in environmental toxicology (Jin et al., 2012).

Safety and Hazards

The safety data sheet indicates that the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2,4,6-trifluorophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUDMGMBFXGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorophenylhydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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